Cas no 51964-30-8 (1,3-Phenylenedimethanamine dihydrochloride)

1,3-Phenylenedimethanamine dihydrochloride 化学的及び物理的性質
名前と識別子
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- 1,3-Phenylenedimethanamine dihydrochloride
- G66630
- 51964-30-8
- SB78008
- m-Xylylenediamine dihydrochloride
- SCHEMBL20239931
- 1,3-Phenylenedimethanaminedihydrochloride
-
- インチ: 1S/C8H12N2.2ClH/c9-5-7-2-1-3-8(4-7)6-10;;/h1-4H,5-6,9-10H2;2*1H
- InChIKey: TZQKBVRYFWPVEQ-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.NCC1C=CC=C(CN)C=1
計算された属性
- せいみつぶんしりょう: 208.0534038g/mol
- どういたいしつりょう: 208.0534038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 83.3
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52
1,3-Phenylenedimethanamine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846238-1g |
m-Xylylenediamine (dihydrochloride) |
51964-30-8 | 98% | 1g |
¥2000.00 | 2024-05-10 | |
Alichem | A019120861-1g |
1,3-Phenylenedimethanamine dihydrochloride |
51964-30-8 | 97% | 1g |
$361.35 | 2023-09-01 | |
Crysdot LLC | CD12065729-1g |
1,3-Phenylenedimethanamine dihydrochloride |
51964-30-8 | 97% | 1g |
$447 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846238-100mg |
m-Xylylenediamine (dihydrochloride) |
51964-30-8 | 98% | 100mg |
¥455.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846238-250mg |
m-Xylylenediamine (dihydrochloride) |
51964-30-8 | 98% | 250mg |
¥760.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846238-5g |
m-Xylylenediamine (dihydrochloride) |
51964-30-8 | 98% | 5g |
¥7000.00 | 2024-05-10 |
1,3-Phenylenedimethanamine dihydrochloride 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
8. Book reviews
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
1,3-Phenylenedimethanamine dihydrochlorideに関する追加情報
1,3-Phenylenedimethanamine Dihydrochloride: A Comprehensive Overview
The compound "1,3-Phenylenedimethanamine dihydrochloride" is a highly specialized chemical entity that has garnered significant attention in the fields of pharmaceuticals and biochemistry. Known by its CAS registry number "51964-30-8", this compound represents an important class of "diamine derivatives" with potential applications in drug discovery and development. Recent studies have highlighted its unique structural features and promising biological activities, positioning it as a valuable tool for researchers and industry professionals alike.
Firstly, the "core structure" of 1,3-Phenylenedimethanamine dihydrochloride consists of a "benzene ring" substituted with two amine groups at positions 1 and 3. This arrangement imparts the molecule with distinct electronic properties and reactivity patterns, making it an interesting subject for both academic and industrial research. The presence of the "diamine functional group" renders this compound highly reactive, particularly in condensation reactions and amidation processes.
Recent advancements in "pharmaceutical chemistry" have underscored the importance of understanding the "physicochemical properties" of such compounds. For instance, studies have demonstrated that 1,3-Phenylenedimethanamine dihydrochloride exhibits "moderate solubility" in aqueous media, which is a desirable trait for drug formulation purposes. Additionally, its "ionization behavior" has been characterized under various pH conditions, providing valuable insights into its potential for "protonation-deprotonation equilibria" in biological systems.
One of the most exciting developments involving this compound pertains to its "biological activity". Preclinical investigations have revealed that 1,3-Phenylenedimethanamine dihydrochloride demonstrates "antiproliferative effects" against several cancer cell lines. These findings suggest that the compound may serve as a lead molecule in the development of novel anticancer agents. Furthermore, preliminary studies indicate its potential as a "modulator of signaling pathways", which could open up new avenues for therapeutic intervention in chronic diseases.
Another area of active research is the exploration of 1,3-Phenylenedimethanamine dihydrochloride's role in "biomaterials science". Its unique combination of structural and functional properties makes it a candidate for applications in "drug delivery systems" and "tissue engineering". For instance, recent studies have investigated its use as a building block for the synthesis of "polymer-based scaffolds", which could be utilized in regenerative medicine.
Moreover, advancements in "analytical techniques" have enabled researchers to gain deeper insights into the "synthetic pathways" and "stereochemistry" of this compound. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its molecular architecture and confirming its structural integrity. These methodologies are crucial for ensuring the purity and consistency of the compound during large-scale production.
Looking ahead, the potential applications of 1,3-Phenylenedimethanamine dihydrochloride extend beyond traditional pharmaceuticals. Its "reactivity" and "selectivity" make it a promising candidate for use in "agricultural chemistry" and "environmental science". For example, ongoing research is exploring its efficacy as an "herbicide" or "fungicide", leveraging its ability to disrupt essential biological processes in target organisms.
In conclusion, 1,3-Phenylenedimethanamine dihydrochloride (CAS NO:51964-30-8) stands as a testament to the rich diversity of chemical compounds available for scientific exploration and industrial application. Its unique properties, coupled with its versatile reactivity, render it an invaluable resource in various fields of research. As our understanding of this compound continues to evolve, so too will its potential applications in addressing some of the most pressing challenges in modern medicine and beyond.
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